Estriol glucuronide

Description

Properties

CAS No. |

28808-07-3 |

|---|---|

Molecular Formula |

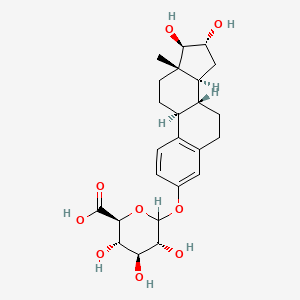

C24H32O9 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1 |

InChI Key |

UZKIAJMSMKLBQE-SUPAOECSSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonyms |

estriol glucuronide oestriol glucuronide |

Origin of Product |

United States |

Scientific Research Applications

Hormonal Monitoring and Reproductive Health

Estriol glucuronide is significant for monitoring estrogen levels in clinical settings. Enzyme immunoassays have been developed to measure urinary this compound levels effectively. These assays are crucial for assessing reproductive hormone levels across different populations and menstrual cycles . The stability of this compound under various storage conditions makes it an ideal candidate for long-term studies on hormonal fluctuations.

Pharmacokinetics Studies

Research into the pharmacokinetics of this compound has revealed insights into its metabolic pathways. A study indicated that a substantial portion of administered estriol is excreted as this compound, highlighting its role as a major metabolite . Understanding the kinetics of this compound is essential for evaluating its therapeutic efficacy and safety profiles.

Estrogenic Activity and Cancer Research

This compound's conversion to active estriol allows it to exhibit estrogenic activity, which has implications in cancer research, particularly concerning breast cancer. Estriol has been shown to inhibit the proliferation of certain breast cancer cell lines by blocking membrane estrogen receptors (GPER), suggesting a potential therapeutic role in managing hormone-sensitive cancers .

Data Tables

Case Study 1: Hormonal Fluctuations in Women

A study involving 30 women monitored urinary levels of this compound throughout their menstrual cycles. The findings demonstrated significant variations correlated with physiological changes, underscoring the importance of this metabolite in reproductive health assessments.

Case Study 2: this compound in Cancer Therapy

In vitro studies have shown that high concentrations of estriol can act as an antagonist at membrane estrogen receptors, providing a basis for exploring its use in treating hormone-dependent cancers. The ability to modulate receptor activity presents a potential avenue for therapeutic interventions.

Comparison with Similar Compounds

Comparative Analysis with Similar Glucuronides

Structural Comparisons

- Estriol glucuronide : 16α-glucuronide of estriol, with a steroidal backbone and hydrophilic glucuronic acid moiety .

- 17β-Estradiol glucuronide (E217G) : Glucuronidation at the 17β position of estradiol, structurally distinct from this compound .

- Acyl glucuronides : Feature glucuronic acid conjugated to carboxylic acids (e.g., ibuprofen glucuronide), with substitution patterns influencing stability .

- Ethyl glucuronide: Non-steroidal ethanol metabolite with glucuronidation at the ethyl group .

Metabolic Pathways and Enzyme Interactions

- This compound : Formed by UGT isoforms, likely UGT1A1 or UGT2B7, given its inhibition by estriol in N-acetylbenzidine glucuronidation .

- E217G : Also UGT-dependent, but its synthesis correlates with cholestasis and multidrug resistance (MDR) via P-glycoprotein interactions .

- Acyl glucuronides : Degradation kinetics (t1/2 = 16–23.3 h) depend on methylation; di-methylated forms are more stable .

Pharmacokinetic Profiles

- E217G : Exhibits accumulation defects in MDR cells, reflecting active transporter-mediated efflux .

- Acyl glucuronides: Degradation rates vary by substitution, with t1/2 values 13-fold higher for di-methylated vs. mono-methylated forms .

Transporter Interactions

- This compound: Not a P-glycoprotein substrate, unlike E217G, which is actively transported by P-glycoprotein .

- Ethyl glucuronide: Disposition influenced by MRP2, with 46-fold higher AUC in MRP2 knockout models .

- Acyl glucuronides : BCRP and MRP2 mediate biliary excretion; genistin glucuronide exposure increases 14-fold in BCRP-deficient mice .

Analytical Methodologies

- This compound: Quantified via chemiluminescence immunoassay (CLIA) and LC-MS, avoiding hydrolysis steps .

- E217G : Analyzed using LC-MS and cytotoxicity assays in MDR cell lines .

- Ethyl glucuronide : Detected via GC and LC-MS in forensic toxicology .

Data Table: Comparative Overview of Glucuronides

Q & A

Q. What analytical methods are recommended for detecting and quantifying estriol glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. For example, estriol-3-sulfate-16-glucuronide (E3-3S-16G) in pregnancy serum was quantified using LC/MS/MS with solid-phase extraction and negative ion mode detection . Chromatographic conditions must be optimized to separate isomers (e.g., 3- vs. 16-glucuronide), as unresolved peaks can lead to inaccurate quantification .

Q. What is the metabolic pathway of this compound formation, and which enzymes are involved?

this compound is formed via glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGT). UGT1A1 and UGT1A7 are key isoforms for conjugating estriol and other polyhydroxylated estrogens. This process occurs primarily in the liver, enhancing water solubility for renal excretion . Experimental validation requires enzyme activity assays using liver microsomes or recombinant UGT isoforms.

Q. How do this compound levels vary across physiological states (e.g., menstrual cycle, pregnancy)?

this compound levels fluctuate with estrogen production. During pregnancy, concentrations rise significantly due to placental estrogen synthesis. Analytical studies using pooled urine samples and LC/MS/MS have shown that this compound is a stable marker compared to estrone and estradiol conjugates, which exhibit greater cyclical variability .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s association with breast cancer risk?

Earlier studies suggested reduced this compound in breast cancer patients, but recent analyses found no significant differences between high-risk and control groups . To address contradictions:

- Standardize sample collection (e.g., phase-specific menstrual cycle timing).

- Use mass spectrometry to avoid cross-reactivity in immunoassays.

- Include larger cohorts to account for interindividual variability in conjugation efficiency .

Q. What experimental strategies are effective for separating this compound isomers (e.g., 3- vs. 16-glucuronide)?

Isomer separation is critical for functional studies. High-performance liquid chromatography (HPLC) with gradient elution (e.g., Chromolith columns, 60–70°C) can resolve 3- and 16-glucuronide isomers. However, co-elution challenges persist for structurally similar conjugates like androsterone glucuronide, necessitating longer run times or alternative stationary phases .

Q. How does gut microbiota influence this compound metabolism and bioavailability?

Gut bacteria express β-glucuronidase, which deconjugates this compound, enabling reabsorption (enterohepatic recirculation). In colitis rat models, this compound levels correlated with Clostridium XVIII and Intestinimonas genera, suggesting microbial modulation of estrogen homeostasis . Methodologically, fecal microbiota transplantation (FMT) paired with metabolomics can elucidate host-microbe interactions.

Q. What are the limitations of using this compound as a biomarker in clinical studies?

Key limitations include:

- Matrix Effects : Urinary vs. serum concentrations may not correlate due to renal clearance dynamics.

- Isomer-Specific Activity : 3- and 16-glucuronides may have distinct biological roles, but most assays do not differentiate them .

- Interfering Metabolites : Sulfated conjugates (e.g., estrone sulfate) can cross-react in immunoassays .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s role in endocrine disruption?

- In Vitro : Use hepatocyte cultures or UGT-overexpressing cell lines (e.g., COS-7) to assess glucuronidation kinetics .

- In Vivo : Employ knockout models (e.g., UGT1A1-deficient mice) to study compensatory metabolic pathways.

- Environmental Sampling : For water analysis, combine solid-phase extraction with LC/MS/MS to detect this compound in agricultural runoff, accounting for matrix effects from organic matter .

Q. What quality controls are essential for this compound quantification in multi-center studies?

- Internal Standards : Deuterated this compound (e.g., d₄-estriol glucuronide) to correct for ion suppression.

- Batch Validation : Include inter-day and intra-day precision tests with coefficient of variation (CV) <15%.

- Blinded Reanalysis : Randomly re-test 10% of samples to ensure reproducibility .

Q. How can conflicting data on this compound stability be addressed in long-term storage studies?

- Temperature : Store samples at −80°C to prevent degradation; avoid freeze-thaw cycles.

- Additives : Use sodium azide (0.1%) to inhibit microbial β-glucuronidase activity in urine .

- Validation : Compare fresh vs. archived samples spiked with stable isotope-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.